N1-cyclobutyl-4-fluorobenzene-1,2-diamine
Overview
Description
N1-cyclobutyl-4-fluorobenzene-1,2-diamine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a diamine derivative that contains a cyclobutyl ring and a fluorobenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N1-cyclobutyl-4-fluorobenzene-1,2-diamine involves the reduction of 4-fluoro-2-nitroaniline. The process includes the following steps :
Starting Material: 4-fluoro-2-nitroaniline.
Solvent: Anhydrous ethanol.
Catalyst: Raney nickel.
Reaction Conditions: The reaction is carried out in a reaction vessel with hydrogen gas at 1.0 MPa and room temperature for 8 hours.
Post-Reaction: The reaction mixture is cooled, and the catalyst is filtered out. The product is then obtained by vacuum distillation.
The yield of this reaction is approximately 91.3%, and the product is a grayish-white solid with a melting point of 97-98°C .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-cyclobutyl-4-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N1-cyclobutyl-4-fluorobenzene-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-cyclobutyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
N1-cyclobutyl-4-fluorobenzene-1,2-diamine can be compared with other similar compounds, such as:
4-Fluoro-1,2-phenylenediamine: This compound lacks the cyclobutyl ring but shares the fluorobenzene structure.
N1-cyclobutyl-4-chlorobenzene-1,2-diamine: This compound has a chlorine atom instead of a fluorine atom on the benzene ring.
The uniqueness of this compound lies in its specific combination of the cyclobutyl and fluorobenzene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-N-cyclobutyl-4-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIBZGPNGWUQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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